molecular formula C9H11ClN2O2S B2449193 N-(4-chloro-2,5-dimethoxyphenyl)thiourea CAS No. 72806-65-6

N-(4-chloro-2,5-dimethoxyphenyl)thiourea

Cat. No.: B2449193
CAS No.: 72806-65-6
M. Wt: 246.71
InChI Key: ISYJPUXGDXZTPR-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)thiourea is an organosulfur compound with a molecular formula of C9H11ClN2O2S. This compound is characterized by the presence of a thiourea group attached to a 4-chloro-2,5-dimethoxyphenyl ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)thiourea has been extensively studied for its applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2,3-dichlorophenyl)thiourea
  • N-(4-chloro-2,5-dimethoxyphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea
  • N-(4-chloro-2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the 4-chloro-2,5-dimethoxyphenyl ring and the thiourea group in this compound contributes to its distinct reactivity and applications.

Properties

IUPAC Name

(4-chloro-2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-13-7-4-6(12-9(11)15)8(14-2)3-5(7)10/h3-4H,1-2H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYJPUXGDXZTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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